molecular formula C12H17BrN2O2 B1380263 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole CAS No. 1499223-80-1

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole

Cat. No.: B1380263
CAS No.: 1499223-80-1
M. Wt: 301.18 g/mol
InChI Key: IQZRTGVHRSNPQB-UHFFFAOYSA-N
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Description

4-bromo-1-{1,9-dioxaspiro[55]undecan-4-yl}-1H-pyrazole is a chemical compound with the molecular formula C12H17BrN2O2 It is characterized by the presence of a bromine atom, a pyrazole ring, and a spirocyclic structure containing a dioxaspiro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of the Spirocyclic Structure: The spirocyclic structure is introduced by reacting the brominated pyrazole with a suitable diol under acidic conditions to form the dioxaspiro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The spirocyclic structure and bromine atom can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole: Similar structure with a chlorine atom instead of bromine.

    4-fluoro-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole: Similar structure with a fluorine atom instead of bromine.

    4-iodo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-(1,9-dioxaspiro[5.5]undecan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-8-14-15(9-10)11-1-4-17-12(7-11)2-5-16-6-3-12/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRTGVHRSNPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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